![molecular formula C19H13N7O2 B2358314 8-[(4-methoxyphenyl)methyl]-11-methyl-13-oxo-3,6,8,10,12-pentaazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10-pentaene-4,5-dicarbonitrile CAS No. 780813-49-2](/img/structure/B2358314.png)
8-[(4-methoxyphenyl)methyl]-11-methyl-13-oxo-3,6,8,10,12-pentaazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10-pentaene-4,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(4-methoxyphenyl)methyl]-11-methyl-13-oxo-3,6,8,10,12-pentaazatricyclo[7400,2,7]trideca-1(9),2(7),3,5,10-pentaene-4,5-dicarbonitrile is a complex organic compound with a unique structure that includes multiple nitrogen atoms and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-methoxyphenyl)methyl]-11-methyl-13-oxo-3,6,8,10,12-pentaazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10-pentaene-4,5-dicarbonitrile typically involves the condensation of o-phenylenediamines with aromatic aldehydes under specific conditions . The reaction may require the presence of catalysts or specific reaction conditions to proceed efficiently.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
8-[(4-methoxyphenyl)methyl]-11-methyl-13-oxo-3,6,8,10,12-pentaazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10-pentaene-4,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxyphenyl group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to amines or alcohols.
Wissenschaftliche Forschungsanwendungen
8-[(4-methoxyphenyl)methyl]-11-methyl-13-oxo-3,6,8,10,12-pentaazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10-pentaene-4,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action for 8-[(4-methoxyphenyl)methyl]-11-methyl-13-oxo-3,6,8,10,12-pentaazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10-pentaene-4,5-dicarbonitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propanone, 1-(4-methoxyphenyl)-: Shares the methoxyphenyl group but has a simpler structure.
5-(4-Methoxyphenyl)-1H-indoles: Similar pharmacophore but different core structure.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and is used in similar applications.
Uniqueness
8-[(4-methoxyphenyl)methyl]-11-methyl-13-oxo-3,6,8,10,12-pentaazatricyclo[7400,2,7]trideca-1(9),2(7),3,5,10-pentaene-4,5-dicarbonitrile is unique due to its complex structure, which includes multiple nitrogen atoms and a tricyclic framework
Eigenschaften
IUPAC Name |
8-[(4-methoxyphenyl)methyl]-11-methyl-13-oxo-3,6,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10-pentaene-4,5-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N7O2/c1-10-22-17-15(19(27)23-10)16-18(25-14(8-21)13(7-20)24-16)26(17)9-11-3-5-12(28-2)6-4-11/h3-6H,9H2,1-2H3,(H,22,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRDPTOQMLGKAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=NC(=C(N=C3N2CC4=CC=C(C=C4)OC)C#N)C#N)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
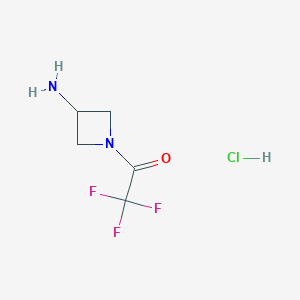

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2358238.png)
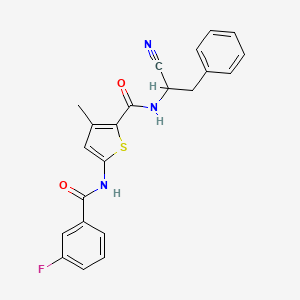
![2-(4-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2358240.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2358241.png)

![6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B2358245.png)
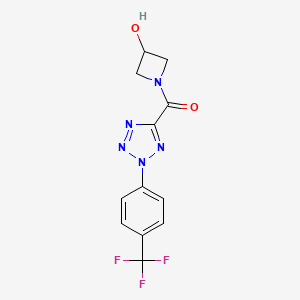
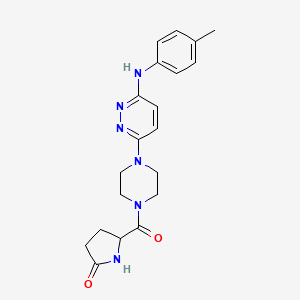
![tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/new.no-structure.jpg)
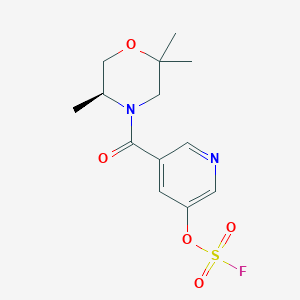
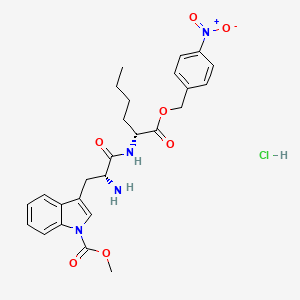
![(E)-3-(but-2-en-1-yl)-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358254.png)
